![molecular formula C8H6Cl2O B3040588 2-Chloro-4-methylbenzoyl chloride CAS No. 21900-53-8](/img/structure/B3040588.png)
2-Chloro-4-methylbenzoyl chloride
Overview
Description
2-Chloro-4-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is used in various chemical reactions as a reagent .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylbenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a methyl group, and a benzoyl chloride group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Benzoyl chlorides, including 2-Chloro-4-methylbenzoyl chloride, are reactive towards bases and alcohols, and they can react exothermically with these compounds . They can also undergo hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-methylbenzoyl chloride include its molecular weight (189.04), molecular formula (C8H6Cl2O), and its reactivity with bases, alcohols, and water . Further properties such as boiling point, melting point, and density can be determined experimentally .Scientific Research Applications
Photoinitiators and Photopolymerization
2-Chloro-4-methylbenzoyl chloride acts as a photoinitiator in photopolymerization processes. When exposed to UV light, it generates radicals that initiate polymerization reactions. This property is valuable in industries such as 3D printing and photoresist formulations.
Safety and Hazards
Future Directions
As a chemical reagent, 2-Chloro-4-methylbenzoyl chloride has potential applications in various areas of chemical research and industry. Its future use will likely depend on the development of new synthetic methods and applications in fields such as medicinal chemistry, materials science, and others .
Mechanism of Action
Target of Action
This compound is a type of benzoyl chloride, which are typically used as intermediates in organic synthesis . They are known to react with various nucleophiles, such as amines and alcohols, to form amides and esters respectively .
Mode of Action
As a benzoyl chloride, 2-Chloro-4-methylbenzoyl chloride is expected to undergo nucleophilic acyl substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbonyl carbon of the benzoyl chloride an electrophilic center. Nucleophiles, such as amines or alcohols, can attack this carbon, leading to the formation of amides or esters respectively .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium
Pharmacokinetics
The pharmacokinetic properties of 2-Chloro-4-methylbenzoyl chloride, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the literature. As a small, lipophilic molecule, it might be expected to have good membrane permeability, which could potentially lead to widespread distribution in the body. Its reactivity might also lead to rapid metabolism and excretion .
Result of Action
These products could have various effects depending on their nature and the context in which they are formed .
Action Environment
The action of 2-Chloro-4-methylbenzoyl chloride can be influenced by various environmental factors. For instance, the presence of different nucleophiles can influence the products formed. Additionally, factors such as pH and temperature can influence the rate of the reactions it participates in . Its stability might also be affected by these factors, with conditions such as high temperatures or extreme pH potentially leading to its decomposition .
properties
IUPAC Name |
2-chloro-4-methylbenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFBRIUWZRVMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298592 | |
Record name | 2-Chloro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylbenzoyl chloride | |
CAS RN |
21900-53-8 | |
Record name | 2-Chloro-4-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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